Ethyl 2-bromovalerate

Description

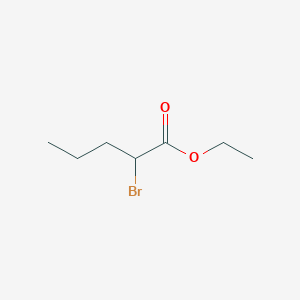

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-bromopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c1-3-5-6(8)7(9)10-4-2/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORSIRXYHFPHWTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40275770, DTXSID10862292 | |

| Record name | Ethyl 2-bromovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-bromopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-83-8, 112889-44-8 | |

| Record name | Pentanoic acid, 2-bromo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-bromovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 615-83-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8865 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-bromovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-bromopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-bromovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-bromovalerate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromovalerate, also known as ethyl 2-bromopentanoate, is a vital organic building block with significant applications in the pharmaceutical and chemical industries. Its unique structure, featuring a reactive bromine atom at the alpha position to an ester group, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules, including anticonvulsants and sedatives. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its role in the development of neurologically active pharmaceuticals.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Identification and Structure

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Ethyl 2-bromopentanoate, Ethyl α-bromovalerate |

| CAS Number | 615-83-8[1] |

| Molecular Formula | C₇H₁₃BrO₂[1] |

| Molecular Weight | 209.08 g/mol [1] |

| Chemical Structure | CCCC(Br)C(=O)OCC |

| InChI Key | ORSIRXYHFPHWTN-UHFFFAOYSA-N[1] |

Physical Properties

| Property | Value |

| Appearance | Clear, colorless liquid |

| Boiling Point | 190-192 °C (at 760 mmHg)[2] |

| Density | 1.226 g/mL at 25 °C[2] |

| Refractive Index (n_D²⁰) | 1.448[2] |

| Solubility | Insoluble in water; Soluble in chloroform (B151607), ethyl acetate (B1210297), and methanol. |

| Vapor Pressure | 0.526 mmHg at 25°C |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are essential for its effective use in research and development.

Synthesis of this compound via Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction is a standard method for the α-halogenation of carboxylic acids. The subsequent esterification yields this compound.[3][4][5][6][7]

Materials:

-

Valeric acid

-

Red phosphorus (catalytic amount)

-

Bromine

-

Anhydrous ethanol (B145695)

-

Thionyl chloride (optional, for acyl chloride formation)

-

Inert solvent (e.g., carbon tetrachloride)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

α-Bromination of Valeric Acid: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place valeric acid and a catalytic amount of red phosphorus.

-

Slowly add bromine from the dropping funnel. The reaction is exothermic and should be controlled by cooling the flask in an ice bath if necessary.

-

After the addition is complete, gently heat the mixture under reflux until the red color of bromine disappears, indicating the completion of the reaction to form 2-bromovaleryl bromide.

-

Esterification: Cool the reaction mixture to room temperature. Slowly and carefully add anhydrous ethanol to the flask. This reaction is also exothermic.

-

Heat the mixture under reflux for 2-3 hours to ensure complete esterification.

-

Work-up and Purification: Cool the mixture and pour it into a separatory funnel containing cold water.

-

Extract the aqueous layer with a suitable organic solvent like diethyl ether.

-

Wash the combined organic layers with a dilute sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude this compound is then purified by fractional distillation under reduced pressure.

Caption: Workflow for the synthesis of this compound.

Characterization Techniques

NMR spectroscopy is used to confirm the structure of the synthesized this compound.[8][9]

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[10]

-

¹H NMR (Proton NMR): The spectrum will show characteristic signals for the ethyl group (a quartet and a triplet), the propyl chain, and a distinct downfield triplet for the proton on the carbon bearing the bromine atom.

-

¹³C NMR (Carbon-13 NMR): The spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule, with the carbon attached to the bromine appearing at a characteristic chemical shift.

IR spectroscopy is employed to identify the functional groups present in the molecule.

-

Sample Preparation: A thin liquid film of the sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[11]

-

Analysis: The spectrum will exhibit a strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching of the ester group. The C-O stretching of the ester will appear in the 1300-1100 cm⁻¹ region. The C-Br stretch is typically observed in the fingerprint region (below 800 cm⁻¹).

GC-MS is used to assess the purity of the compound and confirm its molecular weight.[1][12]

-

Sample Preparation: A dilute solution of this compound in a volatile solvent like dichloromethane (B109758) or ethyl acetate is prepared.

-

GC Conditions: A suitable capillary column (e.g., DB-5) is used with an appropriate temperature program to separate the compound from any impurities.

-

MS Analysis: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

-

Boiling Point: The boiling point is determined by distillation at atmospheric or reduced pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded.

-

Density: The density is measured using a pycnometer. The weight of a known volume of the liquid is determined at a specific temperature (e.g., 25 °C).[13][14][15][16][17]

-

Refractive Index: The refractive index is measured using an Abbe refractometer at a specific temperature (e.g., 20 °C) and wavelength (usually the sodium D-line, 589 nm).[18][19][20][21][22]

Applications in Drug Development

This compound serves as a crucial starting material in the synthesis of several classes of drugs, particularly those targeting the central nervous system.

Synthesis of Barbiturates

Barbiturates are a class of drugs that act as central nervous system depressants. They are synthesized via the condensation of a disubstituted malonic ester with urea.[23][24][25] this compound can be used to introduce an ethyl and a propyl group at the α-position of a malonate derivative, which is a key step in the synthesis of certain barbiturates like pentobarbital.[26]

Caption: Synthetic route to barbiturates using this compound.

Synthesis of Valproic Acid Analogs

Valproic acid is a widely used anticonvulsant and mood-stabilizing drug. This compound can be utilized in the synthesis of various derivatives and analogs of valproic acid, which are investigated for their potential therapeutic properties.[27][28][29][30][31] The synthesis often involves the alkylation of a suitable nucleophile with this compound.

Signaling Pathways

The primary mechanism of action for drugs derived from this compound, such as barbiturates and valproic acid, involves the modulation of the gamma-aminobutyric acid (GABA) signaling pathway in the central nervous system. GABA is the primary inhibitory neurotransmitter in the brain.

-

Barbiturates enhance the effect of GABA at the GABAₐ receptor, an ionotropic receptor that conducts chloride ions. By binding to a specific site on the GABAₐ receptor, barbiturates increase the duration of chloride channel opening when GABA binds, leading to an enhanced hyperpolarizing effect and neuronal inhibition. At higher concentrations, they can directly activate the GABAₐ receptor.

-

Valproic Acid has a more complex mechanism of action that includes increasing GABA levels by inhibiting its degradation by GABA transaminase and increasing its synthesis. It also has effects on voltage-gated sodium channels and T-type calcium channels.

Caption: Simplified GABAergic signaling pathway and the action of derived drugs.

Conclusion

This compound is a cornerstone intermediate in synthetic organic and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its reactivity, make it an invaluable tool for the construction of complex, biologically active molecules. A thorough understanding of its characteristics and the experimental protocols for its use is paramount for researchers and professionals in the field of drug development, particularly for therapies targeting the central nervous system. The continued exploration of new synthetic routes utilizing this compound holds promise for the discovery of novel therapeutics with improved efficacy and safety profiles.

References

- 1. This compound | C7H13BrO2 | CID 79071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 615-83-8 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. benchchem.com [benchchem.com]

- 11. youtube.com [youtube.com]

- 12. ujpronline.com [ujpronline.com]

- 13. ised-isde.canada.ca [ised-isde.canada.ca]

- 14. fpharm.uniba.sk [fpharm.uniba.sk]

- 15. fpharm.uniba.sk [fpharm.uniba.sk]

- 16. m.youtube.com [m.youtube.com]

- 17. scribd.com [scribd.com]

- 18. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 19. m.youtube.com [m.youtube.com]

- 20. davjalandhar.com [davjalandhar.com]

- 21. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 22. mrclab.co.il [mrclab.co.il]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. GT Digital Repository [repository.gatech.edu]

- 25. mdpi.com [mdpi.com]

- 26. Pentobarbital - Wikipedia [en.wikipedia.org]

- 27. e3s-conferences.org [e3s-conferences.org]

- 28. researchgate.net [researchgate.net]

- 29. EP0250997A2 - Valproic and (E)-2-valproenoic acid derivatives, processes for the preparation thereof and pharmaceutical compositions therefrom - Google Patents [patents.google.com]

- 30. Synthesis and evaluation of amino analogues of valproic acid [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Structure and Spectral Data of Ethyl 2-bromovalerate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-bromovalerate is a valuable chemical intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other fine chemicals. A thorough understanding of its structural and spectral properties is essential for its effective utilization in research and development. This technical guide provides a comprehensive overview of the structure, physical properties, and detailed spectral data of this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy. Detailed experimental protocols for its synthesis and spectral analyses are also presented to facilitate its practical application in the laboratory.

Chemical Structure and Properties

This compound, also known as ethyl 2-bromopentanoate, is a halogenated ester with the chemical formula C₇H₁₃BrO₂. The presence of a bromine atom on the alpha-carbon to the ester carbonyl group makes it a versatile reagent for nucleophilic substitution reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 615-83-8 | [1] |

| Molecular Formula | C₇H₁₃BrO₂ | [1] |

| Molecular Weight | 209.08 g/mol | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 190-192 °C | [2] |

| Density | ~1.226 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | ~1.448 | |

| Solubility | Insoluble in water; soluble in common organic solvents. | |

| IUPAC Name | ethyl 2-bromopentanoate | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process. The first step involves the α-bromination of valeric acid via the Hell-Volhard-Zelinsky (HVZ) reaction to yield 2-bromovaleric acid.[3][4][5][6] The subsequent step is a Fischer esterification of the resulting α-bromo acid with ethanol (B145695) to produce the final product.[7][8]

Synthesis Workflow

The overall synthetic pathway can be visualized as follows:

Experimental Protocols

Step 1: Synthesis of 2-Bromovaleric Acid (Hell-Volhard-Zelinsky Reaction)

-

To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add valeric acid (1 mol).

-

Add a catalytic amount of red phosphorus (0.1 mol).

-

Slowly add bromine (1.1 mol) from the dropping funnel with constant stirring. The reaction is exothermic and will generate hydrogen bromide gas, which should be directed to a gas trap.

-

After the addition is complete, heat the reaction mixture to 80-90 °C for 8-10 hours, or until the evolution of HBr ceases.

-

Cool the reaction mixture to room temperature and slowly add water to hydrolyze the intermediate acyl bromide.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with a saturated sodium bisulfite solution to remove any unreacted bromine, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-bromovaleric acid.

-

Purify the product by vacuum distillation.

Step 2: Synthesis of this compound (Fischer Esterification)

-

In a round-bottom flask, combine 2-bromovaleric acid (1 mol) and absolute ethanol (3 mol, serving as both reactant and solvent).

-

Slowly add concentrated sulfuric acid (0.1 mol) as a catalyst while cooling the flask in an ice bath.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

-

After cooling, pour the reaction mixture into a separatory funnel containing cold water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the excess acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude ester by vacuum distillation to obtain pure this compound.

Spectral Data and Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.

Table 2: ¹H NMR Spectral Data of this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.20 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~4.15 | Triplet | 1H | Br-CH - |

| ~2.05 | Multiplet | 2H | -CH₂ -CH₂-CH₃ |

| ~1.50 | Multiplet | 2H | -CH₂-CH₂ -CH₃ |

| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |

| ~0.95 | Triplet | 3H | -CH₂-CH₂-CH₃ |

Note: Actual chemical shifts and coupling constants may vary slightly depending on the solvent and instrument.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 3: ¹³C NMR Spectral Data of this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~169.5 | C =O (Ester carbonyl) |

| ~62.0 | -O-CH₂ -CH₃ |

| ~48.0 | Br-CH - |

| ~34.0 | -CH₂ -CH₂-CH₃ |

| ~20.0 | -CH₂-CH₂ -CH₃ |

| ~14.0 | -O-CH₂-CH₃ |

| ~13.5 | -CH₂-CH₂-CH₃ |

Note: Chemical shifts are approximate and can be influenced by experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The presence of bromine is typically indicated by a characteristic M+2 isotopic peak of nearly equal intensity to the molecular ion peak.

Table 4: Key Fragments in the Mass Spectrum of this compound

| m/z | Interpretation |

| 208/210 | [M]⁺, Molecular ion peak (presence of ⁷⁹Br and ⁸¹Br isotopes) |

| 163/165 | [M - OC₂H₅]⁺, Loss of the ethoxy group |

| 129 | [M - Br]⁺, Loss of the bromine atom |

| 55 | [C₄H₇]⁺ |

| 29 | [C₂H₅]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum helps to identify the functional groups present in the molecule.

Table 5: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~2960 | Strong | C-H stretch (alkane) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1180 | Strong | C-O stretch (ester) |

| ~650 | Medium | C-Br stretch |

Experimental Protocols for Spectral Analysis

The following are generalized protocols for acquiring the spectral data.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of purified this compound in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹H NMR Acquisition : Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and 16-32 scans.

-

¹³C NMR Acquisition : Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse angle, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.

Mass Spectrometry

-

Sample Introduction : Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

-

Ionization : Utilize electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.

-

Analysis : Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Infrared Spectroscopy

-

Sample Preparation : As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the pure liquid between two salt plates (e.g., NaCl or KBr).

-

Acquisition : Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Logical Relationship of Spectroscopic Data

The interpretation of the combined spectral data provides a comprehensive structural confirmation of this compound.

Conclusion

This technical guide has provided a detailed overview of the structure, properties, synthesis, and comprehensive spectral data of this compound. The presented information, including detailed experimental protocols and tabulated spectral data, serves as a valuable resource for researchers and scientists in the fields of organic synthesis and drug development, enabling the confident and efficient use of this important chemical intermediate.

References

- 1. This compound | C7H13BrO2 | CID 79071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. far-chemical.com [far-chemical.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 6. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 7. athabascau.ca [athabascau.ca]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-bromovalerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 2-bromovalerate, an important intermediate in organic synthesis. This document details the primary synthetic routes, experimental protocols, and in-depth characterization data.

Synthesis of this compound

This compound is primarily synthesized through a two-step process: the α-bromination of valeric acid via the Hell-Volhard-Zelinsky (HVZ) reaction to yield 2-bromovaleric acid, followed by Fischer esterification with ethanol (B145695).

Synthesis Workflow

The overall synthetic pathway can be visualized as a two-step sequence. The first step involves the activation of the carboxylic acid and subsequent bromination at the alpha-carbon. The second step is a classic acid-catalyzed esterification.

Caption: Synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromovaleric Acid via Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky reaction facilitates the α-bromination of carboxylic acids.[1] The reaction proceeds through the in-situ formation of an acyl bromide, which then enolizes, allowing for electrophilic attack by bromine at the α-position.[2]

Materials:

-

Valeric acid

-

Red phosphorus

-

Bromine

-

Water (for workup)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of valeric acid and a catalytic amount of red phosphorus is prepared.

-

Bromine is added dropwise to the mixture with stirring. The reaction is exothermic and will produce hydrogen bromide gas, which should be vented to a fume hood or neutralized with a trap.

-

After the addition of bromine is complete, the reaction mixture is heated to reflux for several hours until the evolution of HBr gas ceases.[3]

-

The reaction mixture is cooled to room temperature and then carefully quenched by the slow addition of water.

-

The crude 2-bromovaleric acid is then extracted with diethyl ether. The organic layers are combined, washed with water and brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure 2-bromovaleric acid.

Step 2: Synthesis of this compound via Fischer Esterification

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[4] To drive the reaction towards the ester product, an excess of the alcohol is typically used, and the water formed is removed.[5]

Materials:

-

2-Bromovaleric acid

-

Absolute ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

2-Bromovaleric acid is dissolved in an excess of absolute ethanol in a round-bottom flask.

-

A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

-

The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6]

-

After cooling to room temperature, the excess ethanol is removed by rotary evaporation.

-

The residue is dissolved in diethyl ether and washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with water and brine.[7]

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude this compound is then purified by vacuum distillation.[8]

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques.

Characterization Workflow

A logical workflow for the characterization of the final product involves a series of spectroscopic analyses to confirm the molecular structure and assess purity.

Caption: Workflow for the characterization of this compound.

Physical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic data for this compound.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₃BrO₂ |

| Molecular Weight | 209.08 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 190-192 °C |

| Density | 1.226 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.448 |

Table 2: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.20 | Quartet | 2H | -OCH₂CH₃ |

| ~4.15 | Triplet | 1H | -CH(Br)- |

| ~2.05 | Multiplet | 2H | -CH₂CH₂CH₃ |

| ~1.45 | Sextet | 2H | -CH₂CH₃ |

| ~1.25 | Triplet | 3H | -OCH₂CH₃ |

| ~0.95 | Triplet | 3H | -CH₂CH₃ |

Table 3: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~169 | C=O (Ester) |

| ~62 | -OCH₂- |

| ~48 | -CH(Br)- |

| ~34 | -CH₂CH₂CH₃ |

| ~20 | -CH₂CH₃ |

| ~14 | -OCH₂CH₃ |

| ~13 | -CH₂CH₃ |

Table 4: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~2960 | C-H stretch (alkane) |

| ~1740 | C=O stretch (ester)[9] |

| ~1180 | C-O stretch (ester)[9] |

| ~650 | C-Br stretch |

Table 5: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Possible Fragment |

| 166/168 | High | [M - OCH₂CH₃]⁺ |

| 129 | Moderate | [M - Br]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 29 | High | [CH₂CH₃]⁺ |

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 9. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to Ethyl 2-bromovalerate: Safety, Handling, and Application in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, detailed handling procedures, and insights into the synthetic applications of Ethyl 2-bromovalerate (CAS No. 615-83-8). The information is curated for professionals in research and drug development to ensure safe and effective use of this versatile reagent.

Chemical and Physical Properties

This compound, also known as Ethyl 2-bromopentanoate, is a colorless liquid.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₃BrO₂ | [2][3] |

| Molecular Weight | 209.08 g/mol | [2][4] |

| Appearance | Colorless liquid | [1][5] |

| Odor | Odorless | [1][6] |

| Boiling Point | 190-192 °C at 760 mmHg | [1][7][6] |

| Flash Point | 77 °C / 170.6 °F | [1][6] |

| Density | 1.220 - 1.297 g/cm³ | [2][7] |

| Vapor Density | 7.21 | [1][6] |

| Water Solubility | Insoluble | [5] |

Safety and Hazard Information

This compound is classified as a hazardous chemical and requires careful handling.[1][6] The following tables summarize its hazard classification and corresponding precautionary statements.

GHS Hazard Classification

| Hazard Class | Category | |

| Skin Corrosion/Irritation | 2 | [1][6] |

| Serious Eye Damage/Eye Irritation | 2 | [1][6] |

| Specific target organ toxicity (single exposure) | 3 (Respiratory system) | [1][6] |

| Flammable liquids | 4 | [6] |

Hazard Statements:

-

May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

Adherence to proper PPE guidelines is mandatory when handling this compound.

| Protection Type | Specification | Reference(s) |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [6][8] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [6][8] |

| Respiratory Protection | No protective equipment is needed under normal use conditions. Use a respirator if ventilation is inadequate. | [1][6] |

Handling, Storage, and Emergency Protocols

A systematic approach to handling and storage is crucial for maintaining the stability of this compound and ensuring laboratory safety.

Recommended Handling Workflow

The following diagram outlines the recommended workflow for handling this compound from receipt to disposal.

Caption: General Handling Workflow for this compound.

Storage

Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[6] Keep the container tightly closed.[6] Incompatible materials include acids, bases, reducing agents, and oxidizing agents.[6]

First-Aid Measures

| Exposure Route | First-Aid Procedure | Reference(s) |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor/physician. | [1][6] |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. | [1][6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [1][6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Drink plenty of water. | [9] |

Spill and Leak Procedures

For spills, soak up with inert absorbent material and dispose of as hazardous waste.[8] Remove all sources of ignition.[8] Ensure adequate ventilation.[9]

Applications in Organic Synthesis

This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[6] Its primary utility lies in its reactivity towards nucleophilic substitution, making it an excellent alkylating agent.[6]

General Reaction Pathway: Alkylation of Active Methylene (B1212753) Compounds

A common application of this compound is the alkylation of active methylene compounds. This reaction is fundamental for forming new carbon-carbon bonds.

Caption: Alkylation of an Active Methylene Compound.

Experimental Protocol: Alkylation of Diethyl Malonate with this compound

This protocol is a representative example of an alkylation reaction using this compound.

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

Absolute ethanol (B145695)

-

This compound

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen).

-

Addition of Nucleophile: To the stirred solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature.

-

Addition of Alkylating Agent: After the addition of diethyl malonate is complete, add this compound (1.0 equivalent) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Toxicological Information

There is no acute toxicity information available for this product.[6] The toxicological properties have not been fully investigated.[1] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[1][6] It is not known to be a carcinogen.[6]

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][6]

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Substituted active methylene synthesis by alkylation [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. real.mtak.hu [real.mtak.hu]

- 6. nbinno.com [nbinno.com]

- 7. This compound | 615-83-8 [chemicalbook.com]

- 8. bipublication.com [bipublication.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Nucleophilic Substitution Potential of Ethyl 2-bromovalerate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-bromovalerate (E2BV) is a versatile building block in organic synthesis, prized for its reactive α-bromo ester moiety. This technical guide provides a comprehensive analysis of its nucleophilic substitution potential, focusing on reaction mechanisms, influencing factors, and synthetic applications. Detailed experimental protocols, data presentation, and workflow visualizations are included to assist researchers in leveraging this reagent for the development of novel molecules in the pharmaceutical and agrochemical industries.

Introduction to the Reactivity of this compound

This compound, also known as ethyl 2-bromopentanoate, is an α-halo ester with the chemical formula C₇H₁₃BrO₂.[1][2][3] Its structure features a bromine atom on the carbon adjacent (α-position) to the ester carbonyl group. This strategic placement of the bromine atom, a good leaving group, renders the α-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[4] The ester group also influences the reactivity of the molecule. This combination of features makes this compound a valuable intermediate for introducing a valerate (B167501) substructure or for the synthesis of more complex molecules through nucleophilic substitution reactions.[5][6][7]

The primary reaction pathway for this compound is nucleophilic substitution, where a nucleophile replaces the bromide ion. These reactions predominantly proceed via the S(_N)2 mechanism, although reaction conditions can be modulated to influence the potential for S(_N)1 pathways.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 615-83-8 | [1][2][3] |

| Molecular Formula | C₇H₁₃BrO₂ | [1][2][3] |

| Molecular Weight | 209.08 g/mol | [1][2] |

| Boiling Point | 190-192 °C | [8] |

| Density | 1.226 g/mL at 25 °C | [7] |

| Refractive Index | n20/D 1.448 | [7] |

| Appearance | Clear colorless liquid | [7] |

| Solubility | Insoluble in water | [8] |

Mechanistic Considerations: S(_N)1 vs. S(_N)2 Pathways

The nucleophilic substitution reactions of this compound can, in principle, proceed through either an S(_N)1 or S(_N)2 mechanism. The predominant pathway is dictated by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the temperature.

The S(_N)2 Pathway: A Concerted Mechanism

The S(_N)2 (Substitution Nucleophilic Bimolecular) reaction is a single-step process where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group (bromide).[5][9][10] This backside attack leads to an inversion of stereochemistry at the carbon center.[11] The reaction rate is dependent on the concentrations of both the substrate (this compound) and the nucleophile.[9][12]

For this compound, a secondary alkyl halide, the S(_N)2 pathway is generally favored, especially with strong nucleophiles and in polar aprotic solvents.[13] The presence of the adjacent ester group can influence the reaction rate.[4]

Caption: General S(_N)2 reaction mechanism for this compound.

The S(_N)1 Pathway: A Stepwise Mechanism

The S(_N)1 (Substitution Nucleophilic Unimolecular) reaction is a two-step process.[10] The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate.[12] The second step is the rapid attack of the nucleophile on the planar carbocation, which can occur from either face, leading to a racemic or diastereomeric mixture of products if the α-carbon is chiral.[11] The rate of an S(_N)1 reaction is dependent only on the concentration of the substrate.[12]

For this compound, the formation of a secondary carbocation is less favorable than a tertiary carbocation, making the S(_N)1 pathway less common. However, it can be promoted by the use of polar protic solvents, which stabilize the carbocation intermediate, and with weak nucleophiles.

References

- 1. youtube.com [youtube.com]

- 2. This compound | C7H13BrO2 | CID 79071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. benchchem.com [benchchem.com]

- 5. 11.2 The SN2 Reaction - Organic Chemistry | OpenStax [openstax.org]

- 6. nbinno.com [nbinno.com]

- 7. This compound | 615-83-8 [chemicalbook.com]

- 8. far-chemical.com [far-chemical.com]

- 9. youtube.com [youtube.com]

- 10. Organic Chemistry Study Guide: SN1, SN2, E1, E2 Mechanisms & Tips | Notes [pearson.com]

- 11. m.youtube.com [m.youtube.com]

- 12. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

In-Depth Technical Guide to the Hydrolysis of Ethyl 2-Bromovalerate to 2-Bromovaleric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical hydrolysis of ethyl 2-bromovalerate to its corresponding carboxylic acid, 2-bromovaleric acid. This conversion is a fundamental transformation in organic synthesis, often employed in the elaboration of pharmaceutical intermediates and other fine chemicals. This document details the two primary methods for this hydrolysis: acid-catalyzed and base-catalyzed (saponification), presenting detailed experimental protocols, quantitative data, and mechanistic pathways.

Overview of the Hydrolysis Reaction

The hydrolysis of an ester is a chemical reaction in which water reacts with the ester to produce a carboxylic acid and an alcohol. In the case of this compound, the reaction yields 2-bromovaleric acid and ethanol. The reaction can be catalyzed by either an acid or a base.

Chemical Equation:

Comparative Data of Hydrolysis Methods

The choice between acid and base-catalyzed hydrolysis depends on the substrate's sensitivity to acidic or basic conditions and the desired workup procedure. The following table summarizes the key quantitative parameters for each method.

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

| Catalyst | Strong Acid (e.g., H₂SO₄, HCl) | Strong Base (e.g., NaOH, KOH) |

| Reversibility | Reversible | Irreversible |

| Reaction Time | Typically several hours | Generally faster, from a few hours to overnight |

| Temperature | Often requires heating (reflux) | Room temperature to reflux |

| Typical Yield | Variable, dependent on equilibrium | Generally high to quantitative (e.g., >95%) |

| Product Form | Carboxylic Acid | Carboxylate Salt (requires acidification) |

Experimental Protocols

Base-Catalyzed Hydrolysis (Saponification)

This method is often preferred due to its irreversibility and typically high yields. The following protocol is adapted from a procedure for a similar substrate, ethyl 2-fluoropentanoate, which yielded 99% of the corresponding carboxylic acid.[1]

Materials:

-

This compound

-

Methanol

-

1 M Sodium Hydroxide (B78521) (NaOH) aqueous solution

-

1 M Hydrochloric Acid (HCl) aqueous solution

-

Ethyl acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, if heating)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol.

-

Hydrolysis: Add a 1 M aqueous solution of sodium hydroxide (2.0 eq). The resulting mixture is stirred vigorously. The reaction can be monitored by thin-layer chromatography (TLC). While some saponifications proceed at room temperature, gentle heating under reflux may be employed to accelerate the reaction.[1] A typical reaction time is around 4-5 hours.[1]

-

Workup - Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature (if heated). Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate to remove any unreacted starting material or neutral byproducts.

-

Acidification: Carefully acidify the aqueous layer with 1 M HCl until the pH is acidic (pH ~2), which will precipitate the 2-bromovaleric acid if it is a solid or allow it to be extracted if it is a liquid.

-

Extraction of Carboxylic Acid: Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-bromovaleric acid.

-

Purification (if necessary): The crude product can be further purified by distillation under reduced pressure or recrystallization.

Acid-Catalyzed Hydrolysis

This method is an equilibrium process. To drive the reaction towards the products, an excess of water is typically used.

Materials:

-

This compound

-

Aqueous solution of a strong acid (e.g., 10% H₂SO₄ or HCl)

-

Diethyl ether (or other suitable organic solvent)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine this compound and an excess of the aqueous acid solution (e.g., 5-10 equivalents of water).

-

Hydrolysis: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC or GC.

-

Workup - Extraction: After the reaction has reached equilibrium (or completion), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product into diethyl ether (or another suitable organic solvent).

-

Neutralization of Acid Catalyst: Wash the organic layer with water, followed by a saturated solution of sodium bicarbonate to neutralize the acid catalyst and any remaining unreacted carboxylic acid. Caution: Carbon dioxide gas will be evolved during the bicarbonate wash; vent the separatory funnel frequently.

-

Washing and Drying: Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude 2-bromovaleric acid.

-

Purification: The product can be purified by vacuum distillation.

Signaling Pathways and Experimental Workflows

Reaction Mechanisms

The following diagrams illustrate the step-wise mechanisms for both acid and base-catalyzed hydrolysis of this compound.

Caption: Acid-Catalyzed Hydrolysis Mechanism.

Caption: Base-Catalyzed Hydrolysis (Saponification) Mechanism.

Experimental Workflow

The generalized workflow for the hydrolysis and subsequent purification of 2-bromovaleric acid is depicted below.

Caption: General Experimental Workflow for Hydrolysis and Purification.

References

The Pivotal Role of Ethyl 2-Bromovalerate in Agrochemical Synthesis: A Technical Guide

For Researchers, Scientists, and Agrochemical Development Professionals

Ethyl 2-bromovalerate, a versatile halogenated ester, serves as a critical building block in the synthesis of advanced agrochemicals, particularly within the pyrethroid class of insecticides. Its strategic molecular structure, featuring a reactive bromine atom on the alpha-carbon, facilitates a range of nucleophilic substitution reactions, making it an indispensable intermediate for constructing complex, biologically active molecules. This technical guide provides an in-depth exploration of the role of this compound in agrochemical synthesis, with a focus on experimental protocols, quantitative data, and the biochemical pathways of the resulting products.

Core Applications in Agrochemicals

This compound's primary application in the agrochemical industry is as a precursor to the acid moiety of several synthetic pyrethroid insecticides. Pyrethroids are a major class of insecticides valued for their high efficacy against a broad spectrum of pests, rapid knockdown effect, and relatively low mammalian toxicity.

The valerate (B167501) structure derived from this starting material is integral to the insecticidal activity of compounds like fenvalerate (B1672596) and its more active stereoisomer, esfenvalerate. The synthesis of these potent neurotoxins relies on the precise introduction of the 2-(4-chlorophenyl)-3-methylbutyric acid moiety, which is synthesized from precursors related to this compound.

Furthermore, the chiral center at the alpha-carbon of this compound is of paramount importance. The biological activity of many pyrethroids is highly dependent on their stereochemistry. Consequently, the enzymatic resolution of racemic this compound to isolate the desired enantiomer, typically the (R)-isomer, is a key technological step in the production of modern, highly effective, and environmentally more specific insecticides.

Synthesis of Pyrethroid Insecticides: Fenvalerate

Fenvalerate is a broad-spectrum pyrethroid insecticide that does not contain the traditional cyclopropane (B1198618) ring found in early pyrethroids.[1] Its synthesis showcases the utility of valerate-derived structures in creating potent insecticidal molecules.

Experimental Protocol: Synthesis of Fenvalerate

A common synthetic route to fenvalerate involves the esterification of 3-phenoxybenzaldehyde (B142659) cyanohydrin with 2-(4-chlorophenyl)isovaleroyl chloride.[1] A one-step synthesis has also been reported, which is more efficient for industrial production.[2]

One-Step Synthesis of Fenvalerate [2]

-

Reactants:

-

3-Phenoxybenzaldehyde (98.5%, 24.73g)

-

Sodium Cyanide (97%, 6.06g)

-

2-(4-chlorophenyl)-3-methylbutyryl chloride (0.104 mmol)

-

Triethylamine (B128534) (catalytic amount)

-

Toluene (B28343) (solvent)

-

Water

-

-

Procedure:

-

In a three-necked reaction flask, dissolve 3-phenoxybenzaldehyde, sodium cyanide, and a catalytic amount of triethylamine in a mixture of water and toluene.

-

Under stirring, add a toluene solution of 2-(4-chlorophenyl)-3-methylbutyryl chloride (0.104 mmol).

-

Allow the reaction to proceed overnight at room temperature.

-

After the reaction is complete, separate the liquid phases.

-

Evaporate the solvent from the organic phase to obtain the crude fenvalerate.

-

-

Quantitative Data:

-

Yield: 99.1%

-

Purity of the original drug: 96.0%

-

| Parameter | Value | Reference |

| Yield | 99.1% | [2] |

| Purity | 96.0% | [2] |

Biocatalytic Resolution for Enantiomerically Pure Intermediates

The insecticidal activity of pyrethroids like fenvalerate resides predominantly in one of its four stereoisomers. To produce more active and targeted insecticides such as esfenvalerate, a chiral resolution step is crucial. This compound serves as an excellent substrate for enzymatic kinetic resolution, a key green chemistry approach.[3]

Lipases, particularly from Candida antarctica (Novozym 435), are highly effective for the enantioselective hydrolysis or esterification of racemic this compound.[3][4] This process yields enantiomerically enriched (R)- or (S)-ethyl 2-bromovalerate, which are then used to synthesize the desired insecticidally active isomer.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Ester (Representative)

This protocol describes a general method for the kinetic resolution of a racemic secondary alcohol via lipase-catalyzed transesterification, a process analogous to the resolution of this compound.

-

Reactants and Materials:

-

Racemic ester (e.g., this compound)

-

Immobilized Lipase (B570770) (e.g., Novozym 435, Candida antarctica lipase B)

-

Acyl donor (e.g., vinyl acetate)

-

Organic solvent (e.g., n-heptane)

-

-

Procedure:

-

To a solution of the racemic ester in the organic solvent, add the immobilized lipase.

-

Add the acyl donor to initiate the transesterification reaction.

-

The mixture is stirred at a controlled temperature (e.g., 30-50 °C).

-

The reaction is monitored by chiral HPLC or GC to determine the enantiomeric excess (ee) of the substrate and product.

-

The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining ester and the newly formed product.

-

The enzyme is filtered off and can be reused.

-

The product and the unreacted substrate are separated by chromatography.

-

-

Quantitative Data (Illustrative for Lipase-Catalyzed Resolutions):

-

High conversions (approaching 50%) and excellent enantiomeric excesses (>99% ee) with high enantiomeric ratios (E > 200) are achievable.[5]

-

| Parameter | Typical Value |

| Conversion (c) | ~50% |

| Enantiomeric Excess (ee) | >99% |

| Enantiomeric Ratio (E) | >200 |

Mode of Action: Pyrethroid Insecticides

Pyrethroid insecticides are neurotoxins that act on the central and peripheral nervous systems of insects.[6] Their primary target is the voltage-gated sodium channels in neuronal membranes.[7][8]

Pyrethroids bind to the open state of the sodium channels, preventing their closure.[7] This leads to a persistent influx of sodium ions, causing prolonged depolarization of the nerve membrane. The result is a state of hyperexcitability, characterized by repetitive nerve firing, followed by paralysis and ultimately, the death of the insect.[6]

Caption: Mode of action of pyrethroid insecticides on voltage-gated sodium channels.

Conclusion

This compound is a cornerstone intermediate in the synthesis of a significant class of modern agrochemicals. Its utility in constructing the core of pyrethroid insecticides, combined with its suitability for biocatalytic resolution to produce highly active, single-isomer products, underscores its importance in the development of effective and more environmentally sound crop protection agents. The detailed synthetic and biocatalytic protocols provided in this guide offer a valuable resource for researchers and professionals in the field of agrochemical development.

References

- 1. Fenvalerate - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. CN1609099A - The preparation method of fenvalerate - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Pyrethroid - Wikipedia [en.wikipedia.org]

- 8. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Williamson Ether Synthesis of Ethyl 2-Ethoxyvalerate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Williamson ether synthesis of ethyl 2-ethoxyvalerate from ethyl 2-bromovalerate and ethanol (B145695). The Williamson ether synthesis is a robust and widely used method for the preparation of ethers.[1] This application note outlines the reaction mechanism, potential side reactions, a comprehensive experimental protocol, and methods for purification and characterization of the final product. Due to the secondary nature of the alkyl halide, reaction conditions are optimized to favor the S(_N)2 pathway over the competing E2 elimination.

Introduction

The Williamson ether synthesis, developed by Alexander Williamson in 1850, is a cornerstone of organic synthesis for the formation of both symmetrical and unsymmetrical ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism, where an alkoxide ion acts as a nucleophile and attacks an electrophilic carbon of an organohalide, displacing a halide leaving group.[1][2]

The choice of reactants is crucial for the success of the synthesis. The reaction is most efficient with primary alkyl halides due to minimal steric hindrance.[2][3] Secondary alkyl halides, such as the subject of this protocol, this compound, are susceptible to a competing E2 elimination reaction, which is favored by sterically hindered substrates and strong, bulky bases.[3][4] Therefore, careful selection of the base and reaction conditions is paramount to maximize the yield of the desired ether product.[4]

This protocol details the synthesis of ethyl 2-ethoxyvalerate, a valuable building block in organic synthesis, from this compound and ethanol. Sodium ethoxide, a strong, non-bulky base, is used to deprotonate ethanol to form the ethoxide nucleophile.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow of the Williamson ether synthesis protocol for ethyl 2-ethoxyvalerate.

Data Presentation

Table 1: Reactant and Reagent Specifications

| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Purity |

| This compound | C(7)H({13})BrO(_2) | 209.08 | 615-83-8 | ≥98% |

| Ethanol | C(_2)H(_6)O | 46.07 | 64-17-5 | Anhydrous, ≥99.5% |

| Sodium | Na | 22.99 | 7440-23-5 | In mineral oil |

| Diethyl Ether | (C(_2)H(_5))(_2)O | 74.12 | 60-29-7 | Anhydrous |

| Sodium Sulfate | Na(_2)SO(_4) | 142.04 | 7757-82-6 | Anhydrous |

Table 2: Experimental Parameters

| Parameter | Value |

| Molar Ratio (this compound : Sodium Ethoxide) | 1 : 1.2 |

| Reaction Temperature | Reflux (approx. 78 °C for ethanol) |

| Reaction Time | 4-6 hours |

| Solvent | Anhydrous Ethanol |

| Work-up Procedure | Aqueous quench, extraction with diethyl ether |

| Purification Method | Fractional Distillation |

| Expected Yield | 60-75% |

Experimental Protocols

Materials and Equipment

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Nitrogen or Argon gas inlet

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Distillation apparatus

-

Standard laboratory glassware

Reagent Preparation: Sodium Ethoxide in Ethanol

-

Under an inert atmosphere (N(_2) or Ar), add 100 mL of anhydrous ethanol to a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

-

Carefully add 2.76 g (0.12 mol) of sodium metal, cut into small pieces, to the ethanol. Caution: The reaction is exothermic and produces flammable hydrogen gas.

-

Stir the mixture until all the sodium has reacted to form sodium ethoxide.

Williamson Ether Synthesis Procedure

-

To the freshly prepared sodium ethoxide solution, add 10.45 g (0.1 mol) of this compound dropwise from a dropping funnel over 30 minutes.

-

Once the addition is complete, heat the reaction mixture to reflux with continuous stirring.

-

Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

Work-up and Purification

-

Slowly pour the cooled reaction mixture into 200 mL of cold deionized water to quench the reaction.

-

Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure ethyl 2-ethoxyvalerate.

Discussion

The Williamson ether synthesis of ethyl 2-ethoxyvalerate from this compound presents a classic example of the challenges encountered with secondary alkyl halides. The primary competing side reaction is the E2 elimination, which would lead to the formation of ethyl 2-pentenoate. To mitigate this, a strong, non-bulky base (sodium ethoxide) is used, and the reaction is carried out in the conjugate alcohol as the solvent. The use of a polar aprotic solvent such as DMF or DMSO could further enhance the S(_N)2 pathway by solvating the cation of the alkoxide, thereby increasing its nucleophilicity.[5] However, for simplicity and ease of work-up, ethanol is used in this protocol. The moderate yield is a reflection of the inherent competition between the substitution and elimination pathways.

Conclusion

This protocol provides a detailed method for the synthesis of ethyl 2-ethoxyvalerate via the Williamson ether synthesis. By carefully controlling the reaction conditions and using appropriate reagents, the S(_N)2 reaction can be favored over the E2 elimination, leading to a moderate to good yield of the desired ether. This procedure is applicable to researchers in organic synthesis and drug development for the preparation of α-alkoxy esters.

References

Application Notes and Protocols: Ethyl 2-Bromovalerate as an Alkylating Agent for Phenols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethyl 2-bromovalerate as an alkylating agent for phenols, a reaction of significant interest in the synthesis of valuable intermediates for the pharmaceutical and agrochemical industries. The resulting ethyl 2-(aryloxy)pentanoates are core structures in various biologically active molecules.

Introduction

This compound is a versatile reagent in organic synthesis. Its structure, featuring a reactive bromine atom on the carbon alpha to an ester group, makes it an excellent electrophile for nucleophilic substitution reactions. One of its primary applications is the O-alkylation of phenols to form aryloxyalkanoates. This transformation is typically achieved through the Williamson ether synthesis, a robust and widely used method for forming ether linkages.

The products of this reaction, ethyl 2-(aryloxy)pentanoates, are of particular interest as they are analogues of aryloxyphenoxypropionate (AOPP) herbicides. These compounds are known to be potent and selective inhibitors of the enzyme acetyl-CoA carboxylase (ACCase) in grasses, a critical enzyme in fatty acid biosynthesis. This specific mode of action makes them valuable for weed control in broadleaf crops. Furthermore, the phenoxy ether motif is a common feature in various pharmaceuticals, where it can enhance biological activity and improve pharmacokinetic properties.

Reaction Mechanism and Principles

The alkylation of phenols with this compound proceeds via the Williamson ether synthesis, which is a classic S\textsubscript{N}2 reaction. The general mechanism involves two key steps:

-

Deprotonation of the Phenol (B47542): The weakly acidic phenolic proton is removed by a base to form a more nucleophilic phenoxide anion. Common bases for this purpose include potassium carbonate (K₂CO₃), sodium hydride (NaH), and sodium hydroxide (B78521) (NaOH).

-

Nucleophilic Attack: The resulting phenoxide anion acts as a nucleophile and attacks the electrophilic carbon atom bearing the bromine atom in this compound. This backside attack displaces the bromide ion, forming the C-O ether bond.

The choice of solvent is crucial and can influence the reaction rate and yield. Polar aprotic solvents like dimethylformamide (DMF), acetone, or acetonitrile (B52724) are commonly used as they can solvate the cation of the base without strongly solvating the phenoxide anion, thus enhancing its nucleophilicity.

Data Presentation: Representative Reaction Conditions

While specific quantitative data for the reaction of this compound with a wide range of phenols is not extensively available in the literature, the following table summarizes typical conditions and representative yields for the Williamson ether synthesis between various phenols and alkyl bromides, including close analogues of this compound. These examples serve as a guide for reaction optimization.

| Phenol Reactant | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| tert-butyl-4-hydroxyphenylcarbamate | 1,2-dibromoethane | K₂CO₃ | Acetone | Reflux | 12 | 40 | [1] |

| 4-bromophenol | 1-bromopentane | K₂CO₃ | Acetone | Reflux | 1 | ~70-90 (student lab yields) | [2] |

| Phenol | Ethyl Bromoacetate | K₂CO₃ | DMF | 80 | 2.5 | 93 | [3] |

| 4-Nitrophenol | Methyl Chloroacetate | K₂CO₃ | DMF | 80 | 2.5 | 95 | [3] |

| 2-Naphthol | Benzyl Bromide | Base | DMF | Not specified | Not specified | High (O-alkylation) | [4] |

| 2-Naphthol | Benzyl Bromide | Base | Trifluoroethanol | Not specified | Not specified | High (C-alkylation) | [4] |

Experimental Protocols

The following are detailed protocols for the O-alkylation of a generic phenol with this compound, based on standard Williamson ether synthesis procedures.

General Protocol for the Synthesis of Ethyl 2-(Aryloxy)pentanoate

Materials:

-

Substituted Phenol (1.0 eq)

-

This compound (1.1 - 1.5 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃, finely powdered, 2.0 - 3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (optional)

Procedure:

-

Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the substituted phenol (1.0 eq) and anhydrous potassium carbonate (2.0 - 3.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The amount of solvent should be sufficient to ensure effective stirring.

-

Formation of Phenoxide: Stir the mixture at room temperature for 10-30 minutes to facilitate the formation of the phenoxide salt.

-

Addition of Alkylating Agent: Add this compound (1.1 - 1.5 eq) dropwise to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time can vary from a few hours to overnight depending on the reactivity of the phenol.

-

Work-up:

-

After the reaction is complete (as indicated by the consumption of the starting phenol), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude ethyl 2-(aryloxy)pentanoate can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure product.

Applications in Agrochemicals: Herbicidal Activity

A significant application of ethyl 2-(aryloxy)pentanoates lies in their potential as herbicides. These molecules are structurally related to the aryloxyphenoxypropionate (AOPP) class of herbicides, which are known inhibitors of the Acetyl-CoA Carboxylase (ACCase) enzyme in grasses.[5]

Mechanism of Action: ACCase Inhibition

ACCase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This is the first committed step in fatty acid biosynthesis. In most grass species, the plastidic form of ACCase is a homodimer and is sensitive to AOPP herbicides. Inhibition of this enzyme leads to a depletion of fatty acids, which are essential for building cell membranes and for the synthesis of various secondary metabolites.[6] Consequently, the integrity of cell membranes is lost, leading to leakage of cellular contents and ultimately, cell death.[6] The inhibition of ACCase occurs in the meristematic tissues, the regions of active growth in the plant.[4]

Broadleaf plants are generally tolerant to AOPP herbicides because their plastidic ACCase has a different, multi-subunit (heteromeric) structure that is not inhibited by these compounds.[6]

Visualizations

General Workflow for Synthesis and Purification

Caption: General workflow for the synthesis of ethyl 2-(aryloxy)pentanoates.

Signaling Pathway: ACCase Inhibition by AOPP Herbicides

Caption: Mechanism of action of AOPP herbicides via ACCase inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. ERIC - EJ1243315 - A Multioutcome Experiment for the Williamson Ether Synthesis, Journal of Chemical Education, 2020-Feb [eric.ed.gov]

- 3. researchgate.net [researchgate.net]

- 4. pharmaxchange.info [pharmaxchange.info]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: Grignard-type Reaction of Ethyl 2-bromovalerate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Grignard Reagent Formation with α-Halo Esters

The direct formation of a Grignard reagent from ethyl 2-bromovalerate using magnesium is a chemically challenging and generally unfeasible approach. The high reactivity of Grignard reagents leads to a significant side reaction where the newly formed organomagnesium compound, acting as a potent nucleophile, will readily attack the electrophilic carbonyl carbon of the ester group on another molecule of this compound.[1][2][3][4] This self-condensation reaction results in the formation of a tertiary alcohol rather than the desired Grignard reagent.[1][5][6]

Due to this inherent reactivity, the Reformatsky reaction, which employs zinc instead of magnesium, is the preferred and standard method for the synthesis of β-hydroxy esters from α-halo esters and carbonyl compounds.[1][7][8][9][10] The organozinc intermediate, or Reformatsky enolate, is less reactive and more selective than its Grignard counterpart, allowing it to react with aldehydes and ketones without undergoing self-condensation with the ester functionality.[7][8][10]

These application notes will, therefore, focus on the Reformatsky reaction as the scientifically sound and practical method for utilizing this compound in carbon-carbon bond formation at the α-position.

Application Notes: The Reformatsky Reaction of this compound

The Reformatsky reaction is a cornerstone of organic synthesis, enabling the formation of β-hydroxy esters, which are valuable intermediates in the synthesis of a wide array of complex molecules and pharmaceutical agents.[1][10] The reaction involves the condensation of an α-halo ester with a carbonyl compound (aldehyde or ketone) in the presence of metallic zinc.

Key Advantages of the Reformatsky Reaction:

-

High Selectivity: The organozinc intermediate is sufficiently nucleophilic to attack aldehydes and ketones but generally does not react with esters, preventing self-condensation.[7][8]

-

Versatility: The reaction is compatible with a broad range of carbonyl substrates.

-

Milder Conditions: The reaction can often be carried out under less stringent conditions compared to those required for highly reactive organometallic reagents.

Applications in Drug Development and Organic Synthesis:

The β-hydroxy ester products of the Reformatsky reaction are precursors to numerous important structural motifs, including:

-

α,β-unsaturated esters through dehydration.[10]

-

1,3-diols through reduction.

-

β-lactams, which are core structures in many antibiotic drugs.

This compound, in particular, can be used to introduce a propyl-substituted, two-carbon extension to a carbonyl compound, leading to more complex and chiral molecules, which is of significant interest in medicinal chemistry.

Quantitative Data Summary

The following table summarizes typical reaction parameters for a generic Reformatsky reaction involving an α-bromo ester like this compound and a simple ketone (e.g., acetone). Actual results will vary depending on the specific substrates and reaction scale.

| Parameter | Typical Value/Range | Notes |

| Yield | 60-90% | Highly dependent on the purity of reagents, activation of zinc, and the nature of the carbonyl substrate. |

| Reaction Time | 1-4 hours | Monitored by Thin Layer Chromatography (TLC) until consumption of the starting materials. |